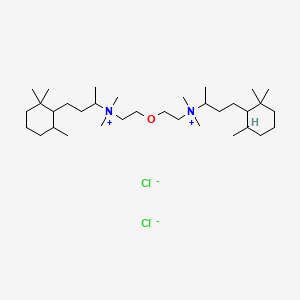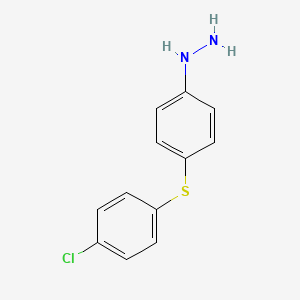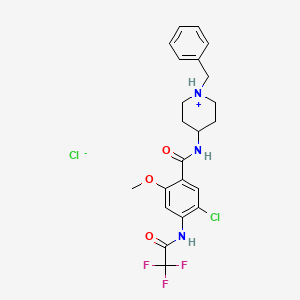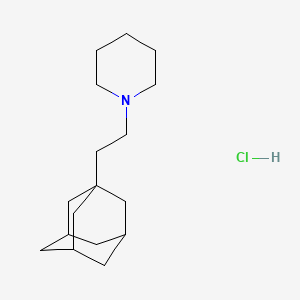
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride is a chemical compound with the molecular formula C17-H29-N.Cl-H and a molecular weight of 283.93 It is a derivative of adamantane, a compound known for its rigid, cage-like structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(2-piperidinoethyl)-, hydrochloride typically involves the reaction of adamantane with 2-piperidinoethyl chloride hydrochloride. The reaction is carried out in the presence of a base, such as potassium hydroxide, in an ethanolic solution . The reaction conditions include maintaining the temperature at room temperature and ensuring the reaction mixture is well-stirred to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of adamantane derivatives with oxidized functional groups.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of substituted adamantane derivatives with different functional groups.
Applications De Recherche Scientifique
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Adamantane, 1-(2-piperidinoethyl)-, hydrochloride involves its interaction with molecular targets in the body. The piperidinoethyl group allows the compound to interact with specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)piperidine hydrochloride: Similar in structure but lacks the adamantane moiety.
2-Piperidinoethyl chloride hydrochloride: Used as an intermediate in the synthesis of the target compound.
Flavoxate hydrochloride: Shares the piperidinoethyl group but has different therapeutic applications.
Uniqueness
Adamantane, 1-(2-piperidinoethyl)-, hydrochloride is unique due to the presence of the adamantane moiety, which imparts rigidity and stability to the molecule.
Propriétés
Numéro CAS |
52582-76-0 |
|---|---|
Formule moléculaire |
C17H30ClN |
Poids moléculaire |
283.9 g/mol |
Nom IUPAC |
1-[2-(1-adamantyl)ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C17H29N.ClH/c1-2-5-18(6-3-1)7-4-17-11-14-8-15(12-17)10-16(9-14)13-17;/h14-16H,1-13H2;1H |
Clé InChI |
BFWINBUSXUXEEY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC23CC4CC(C2)CC(C4)C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


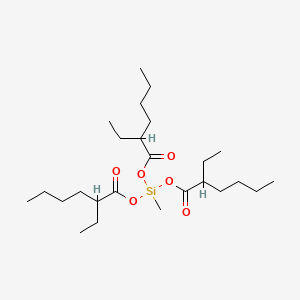
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)
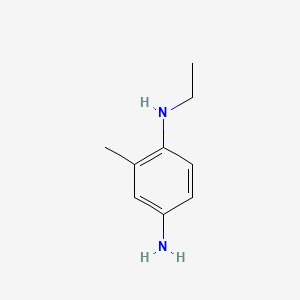

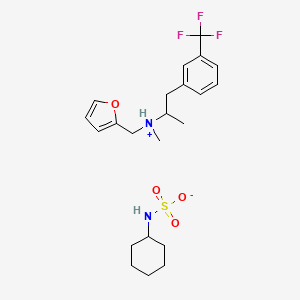
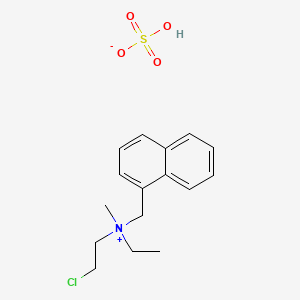
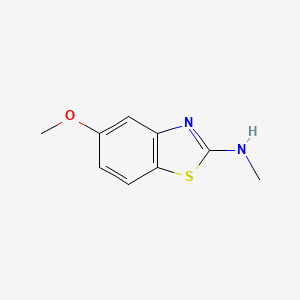
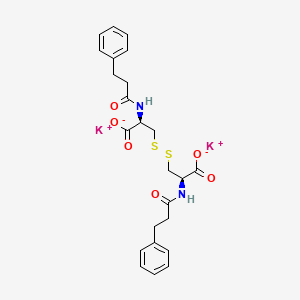
![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)
